molecular formula C14H11IO B1324248 4'-Iodo-2-phenylacetophenone CAS No. 55794-28-0

4'-Iodo-2-phenylacetophenone

Cat. No.: B1324248
CAS No.: 55794-28-0
M. Wt: 322.14 g/mol
InChI Key: PSBAJVHUNMQCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Iodo-2-phenylacetophenone is an organic compound with the molecular formula C14H11IO. It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the para position and a phenylacetyl group at the ortho position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Iodo-2-phenylacetophenone can be synthesized through various methods. One common approach involves the iodination of 2-phenylacetophenone using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, often in the presence of a solvent like acetic acid or dimethyl sulfoxide (DMSO). The reaction mechanism involves the formation of an iodonium ion intermediate, which subsequently reacts with the acetophenone derivative to yield the desired product .

Industrial Production Methods: Industrial production of 4’-Iodo-2-phenylacetophenone may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4’-Iodo-2-phenylacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Common Reagents and Conditions:

    Substitution: Sodium azide in DMF at room temperature.

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

Major Products:

    Substitution: Formation of azides, nitriles, or organometallic derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of secondary alcohols.

Scientific Research Applications

4’-Iodo-2-phenylacetophenone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Research has shown its potential anticancer activity, making it a candidate for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4’-Iodo-2-phenylacetophenone involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular pathways. The iodine atom’s presence enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins and other biomolecules .

Comparison with Similar Compounds

    4-Iodoacetophenone: Similar structure but lacks the phenylacetyl group.

    2-Iodoacetophenone: Iodine atom is positioned at the ortho position relative to the carbonyl group.

    4’-Bromo-2-phenylacetophenone: Bromine atom replaces iodine.

Uniqueness: 4’-Iodo-2-phenylacetophenone is unique due to the combined presence of the iodine atom and the phenylacetyl group, which imparts distinct reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

1-(4-iodophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBAJVHUNMQCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642283
Record name 1-(4-Iodophenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55794-28-0
Record name 1-(4-Iodophenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.